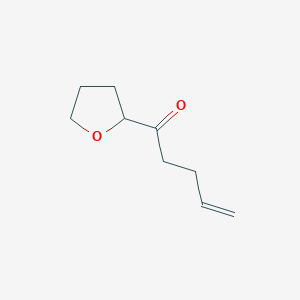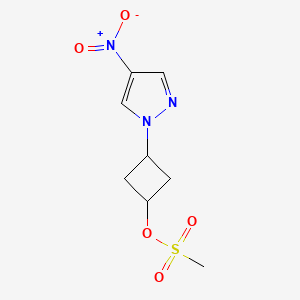![molecular formula C23H24N2O5 B2406824 ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859108-80-8](/img/structure/B2406824.png)
ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of chromenyl piperazine derivatives This compound is characterized by the presence of a chromenyl group, a piperazine ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Chromenyl Moiety: The chromenyl group can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the chromenyl intermediate.
Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Catalyst Use: Employing catalysts to accelerate reaction rates.
Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Pharmacology: Investigated for its potential therapeutic effects and pharmacokinetics.
Industrial Applications: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can be compared with other chromenyl piperazine derivatives:
Similar Compounds: this compound, this compound.
Uniqueness: This compound’s unique combination of functional groups provides distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-2-29-23(28)25-10-8-24(9-11-25)15-17-12-22(27)30-21-14-18(20(26)13-19(17)21)16-6-4-3-5-7-16/h3-7,12-14,26H,2,8-11,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXJJTDXXSSQTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2406742.png)

![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406746.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2406747.png)



![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2406755.png)

![2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2406759.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2406761.png)

